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Introduction
Cycloheptanone, also known by its common name suberone, is a seven-membered cyclic

ketone with the molecular formula C₇H₁₂O.[1][2] As a versatile building block in organic

synthesis, it serves as a key intermediate in the production of various pharmaceuticals,

fragrances, and polymers.[2] Its utility stems from the reactivity of the carbonyl group and the

conformational flexibility of the seven-membered ring. This guide provides a comprehensive

technical overview of the chemical structure and bonding of cycloheptanone, incorporating

detailed spectroscopic data, experimental protocols, and visualizations of relevant chemical

transformations.

Chemical Structure and Identification
Cycloheptanone is a colorless liquid with a characteristic peppermint-like odor.[3] Its

fundamental identifiers and properties are summarized in the table below.
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Property Value Reference

IUPAC Name cycloheptanone [3]

Synonyms Suberone, Ketocycloheptane [1][2]

Molecular Formula C₇H₁₂O [1]

Molecular Weight 112.17 g/mol [1][3]

CAS Number 502-42-1 [1]

Molecular Geometry and Bonding
The seven-membered ring of cycloheptanone is not planar. To minimize angle and torsional

strain, it adopts a puckered conformation. Computational studies and spectroscopic evidence

suggest that the most stable conformation is the twist-chair.

Due to the lack of a publicly available experimental crystal structure for cycloheptanone, the

precise bond lengths, bond angles, and dihedral angles presented below are derived from

computational chemistry databases. These values provide a reliable model of the molecule's

geometry in the gas phase.

Table 2.1: Computed Geometric Parameters of Cycloheptanone (Twist-Chair Conformation)
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Parameter Bond/Atoms Value

Bond Lengths (Å)

C=O 1.215

C-C (average) 1.537

C-H (average) 1.104

Bond Angles (°)

C-C-C (average) 115.8

O=C-C (average) 122.1

H-C-H (average) 107.5

Selected Dihedral Angles (°)

C-C-C-C 55.4

O=C-C-C -153.2

Note: These values are based on computational models and may vary slightly from

experimental values.

Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and structural elucidation of

cycloheptanone. The following sections detail the key features observed in its 1H NMR, 13C

NMR, IR, and mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of cycloheptanone is relatively simple due to the molecule's symmetry

and rapid conformational changes at room temperature, which average the signals.

Table 3.1.1: ¹H NMR Spectral Data for Cycloheptanone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.45 Multiplet 4H
α-protons (CH₂)

adjacent to C=O

~1.70 Multiplet 8H
β, γ, and δ-protons

(CH₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 3.2.1: ¹³C NMR Spectral Data for Cycloheptanone

Chemical Shift (δ) ppm Assignment

~214 C=O (carbonyl carbon)

~44 α-carbons (CH₂)

~30 β-carbons (CH₂)

~24 γ, δ-carbons (CH₂)

Infrared (IR) Spectroscopy
The IR spectrum of cycloheptanone is characterized by a strong absorption band

corresponding to the carbonyl group stretching vibration.

Table 3.3.1: Key IR Absorption Bands for Cycloheptanone
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Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (aliphatic)

~2855 Strong C-H stretch (aliphatic)

~1705 Very Strong C=O stretch (ketone)

~1460 Medium CH₂ bend (scissoring)

Mass Spectrometry (MS)
Electron ionization mass spectrometry of cycloheptanone results in a molecular ion peak and

several characteristic fragment ions.

Table 3.4.1: Major Fragments in the Mass Spectrum of Cycloheptanone

m/z Relative Intensity (%) Proposed Fragment

112 43 [M]⁺ (Molecular Ion)

84 32 [M - C₂H₄]⁺

68 100 [M - C₃H₈]⁺ or [C₅H₈O]⁺

55 95 [C₄H₇]⁺ or [C₃H₃O]⁺

41 89 [C₃H₅]⁺

Experimental Protocols
Synthesis of Cycloheptanone via Ring Expansion of
Cyclohexanone with Diazomethane
This method provides a convenient route for the synthesis of cycloheptanone from a readily

available starting material. Caution: Diazomethane is toxic and potentially explosive. This

procedure should only be performed by trained personnel in a well-ventilated fume hood with

appropriate safety precautions.

Protocol:
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Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether

from a suitable precursor (e.g., Diazald®) according to established procedures.

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a

magnetic stirrer, and a nitrogen inlet, dissolve cyclohexanone (1.0 eq) in diethyl ether.

Reaction: Cool the cyclohexanone solution to 0 °C in an ice bath. Slowly add the ethereal

solution of diazomethane (1.1 eq) dropwise to the stirred solution over 1-2 hours.

Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for an

additional hour. Slowly add glacial acetic acid to quench the excess diazomethane until the

yellow color disappears and nitrogen evolution ceases.

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution

and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional

distillation under reduced pressure to obtain pure cycloheptanone.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:

Sample Preparation: Prepare a solution of cycloheptanone (5-10 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a standard 5 mm NMR

tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to achieve optimal

homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-
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5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the lower

natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃

at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Protocol (Neat Liquid):

Sample Preparation: Place one or two drops of pure cycloheptanone onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between

the plates.

Spectrum Acquisition: Place the assembled salt plates into the sample holder of the IR

spectrometer.

Background and Sample Scans: Acquire a background spectrum of the empty sample

compartment. Then, acquire the sample spectrum. The instrument software will automatically

ratio the sample spectrum against the background to produce the final absorbance or

transmittance spectrum.

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry

solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS)
Protocol (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of cycloheptanone into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Signaling Pathways and Experimental Workflows
Cycloheptanone is a valuable precursor in various synthetic pathways. The following

diagrams, generated using the DOT language, illustrate two key transformations involving

cycloheptanone.

Intramolecular Aldol Condensation for Cycloheptanone
Ring Formation
The intramolecular aldol condensation of a dicarbonyl compound is a powerful method for the

synthesis of cyclic ketones. The following workflow illustrates the formation of a substituted

cycloheptanone from 2,8-nonanedione.

Starting Material Reaction Steps
Product

2,8-Nonanedione Enolate FormationBase (e.g., NaOH) Intramolecular Nucleophilic Attack
Forms carbanion

Protonation
Forms β-hydroxy ketone

Dehydration
Heat 1-Methylbicyclo[5.1.0]octan-2-one

(via 5-exo-trig) or
3-Methylcyclohept-2-en-1-one

(via 7-endo-trig)

Forms α,β-unsaturated ketone

Click to download full resolution via product page

Caption: Intramolecular aldol condensation of 2,8-nonanedione.

Synthesis of Bencyclane from Cycloheptanone
Bencyclane is a vasodilator and spasmolytic agent. Its synthesis utilizes cycloheptanone as a

key starting material.[6]
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Caption: Synthesis of Bencyclane from Cycloheptanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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